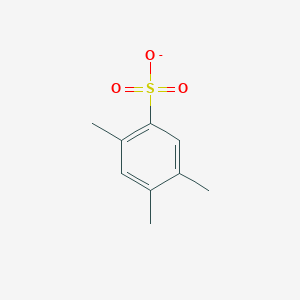![molecular formula C20H18N2O3S B280715 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide, also known as NSC-87877, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide is not fully understood, but it is believed to act as an inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis and cell proliferation. Inhibition of this enzyme has been found to have various effects on cellular processes, including the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects:
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has been found to have various biochemical and physiological effects. In addition to its potential use in cancer and neurodegenerative disease research, this compound has also been studied for its potential use in the treatment of diabetes and inflammation. Additionally, 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has been found to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a versatile tool for researchers. However, like all compounds, 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has limitations. For example, its mechanism of action is not fully understood, which may limit its potential use in certain applications.
Future Directions
There are several future directions for research involving 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide. One area of interest is its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas, such as diabetes and inflammation. Finally, future research may focus on the development of new compounds that are based on the structure of 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide, with the goal of improving its efficacy and reducing any potential limitations.
Synthesis Methods
The synthesis of 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide involves the reaction of 1-methyl-1H-indole-2,3-dione with phenethylamine, followed by the addition of sulfuric acid and subsequent heating. This process results in the formation of a white crystalline powder that is soluble in water.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research, where this compound has been found to inhibit the growth of certain cancer cells. Additionally, 1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-(2-phenylethyl)benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c1-22-17-10-11-18(15-8-5-9-16(19(15)17)20(22)23)26(24,25)21-13-12-14-6-3-2-4-7-14/h2-11,21H,12-13H2,1H3 |
InChI Key |
GRHVTUHAGLXFGL-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=CC=C4)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=CC=C4)C=CC=C3C1=O |
solubility |
0.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)



![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)